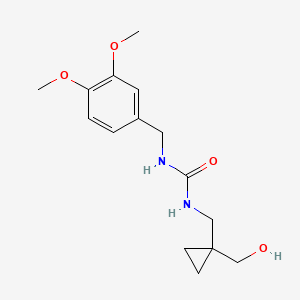

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-12-4-3-11(7-13(12)21-2)8-16-14(19)17-9-15(10-18)5-6-15/h3-4,7,18H,5-6,8-10H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVFLADSGZZMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps:

-

Formation of the Benzyl Intermediate:

Starting Material: 3,4-Dimethoxybenzaldehyde.

Reaction: Reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

Conditions: The reaction is usually carried out in an alcohol solvent like methanol at room temperature.

-

Cyclopropyl Intermediate:

Starting Material: Cyclopropylmethanol.

Reaction: Protection of the hydroxyl group in cyclopropylmethanol using a protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl) to form TBDMS-protected cyclopropylmethanol.

Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane (DCM) with a base like imidazole.

-

Coupling Reaction:

Reaction: Coupling of the benzyl intermediate with the protected cyclopropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Conditions: The reaction is performed in an aprotic solvent like DCM at low temperatures (0-5°C).

-

Deprotection:

Reaction: Removal of the protecting group from the cyclopropyl intermediate using an acid such as trifluoroacetic acid (TFA).

Conditions: The reaction is carried out at room temperature in an appropriate solvent like DCM.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group on the cyclopropyl ring.

1-(3,4-Dimethoxybenzyl)-3-(hydroxymethyl)urea: Lacks the cyclopropyl ring.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both the hydroxymethyl group and the cyclopropyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a dimethoxybenzyl group and a cyclopropyl moiety, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 1421526-93-3 |

| Melting Point | Not available |

| Boiling Point | Not available |

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, certain urea derivatives have shown efficacy against Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating parasitic infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary research suggests that it may inhibit key enzymes involved in metabolic pathways of parasites. The presence of the hydroxymethyl cyclopropyl group is hypothesized to enhance binding affinity to these targets due to steric and electronic effects.

Case Studies

- Antiparasitic Efficacy : A study investigating various urea analogs found that compounds with similar structures demonstrated IC50 values in the low micromolar range against Trypanosoma species, suggesting that modifications in the urea structure can lead to enhanced biological activity .

- Toxicity Assessment : In vitro studies have shown that while some derivatives exhibit potent antiparasitic effects, they also maintain low cytotoxicity towards mammalian cells, which is crucial for therapeutic development. The selectivity index (SI) for certain derivatives was reported to be greater than 20, indicating a favorable safety profile .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against various cell lines and pathogens. The results indicate:

- Efficacy Against Parasites : The compound exhibited significant growth inhibition of Trypanosoma brucei with an IC50 value around 10 µM.

- Low Cytotoxicity : Toxicity tests on human cell lines revealed a CC50 (cytotoxic concentration) greater than 100 µM, suggesting a promising therapeutic window.

Table 2: Biological Activity Summary

| Activity Type | Target Organism | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | 10 | >100 | >10 |

| Antiparasitic | Plasmodium falciparum | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.